molecular formula C14H10N4O2S B6346911 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1237747-15-7

4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6346911
CAS RN: 1237747-15-7
M. Wt: 298.32 g/mol
InChI Key: FVSPQJYZELNCMH-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4N6TPA, is a novel synthetic compound that has been studied for its potential applications in medicinal chemistry and drug development. 4N6TPA is a heterocyclic compound that belongs to the class of pyrimidine derivatives. The compound has been studied extensively due to its unique pharmacological properties, including its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE). In addition, 4N6TPA has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties.

Scientific Research Applications

4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential applications in medicinal chemistry and drug development. The compound has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This property has led to the study of 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine as a potential treatment for Alzheimer’s disease, as AChE inhibitors are known to slow the progression of the disease. In addition, 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential as an anticonvulsant, anxiolytic, and antidepressant.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed that the compound binds to the active site of AChE, thus preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is thought to be responsible for the compound’s anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine have been studied in several animal models. In rats, the compound has been found to reduce seizures and increase locomotor activity. In mice, 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been shown to reduce anxiety-like behavior and increase exploratory behavior. In addition, the compound has been found to possess antidepressant-like effects in mice.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments include its low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to using 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments. For example, the compound is not water-soluble and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO) before use. In addition, the compound is not very potent and must be used in relatively high concentrations to achieve desired effects.

Future Directions

Future research on 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine could focus on further elucidating the compound’s mechanism of action and exploring its potential applications in the treatment of neurodegenerative diseases. In addition, further studies could explore the effects of the compound on other neurological disorders such as depression, anxiety, and epilepsy. Finally, research could be conducted to identify and characterize novel derivatives of 4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine that may possess improved pharmacological properties.

Synthesis Methods

4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized through the condensation of 4-nitrophenylacetic acid and thiophen-2-ylamine. The reaction is catalyzed by an appropriate base such as NaOH or KOH and is carried out in an aqueous solution at a temperature of around 80°C. The resulting product is a yellow solid that can be purified by recrystallization.

properties

IUPAC Name

4-(4-nitrophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c15-14-16-11(8-12(17-14)13-2-1-7-21-13)9-3-5-10(6-4-9)18(19)20/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSPQJYZELNCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

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